2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole
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Overview
Description
2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorobenzyl chloride, which is then reacted with ethylamine to form 4-chlorobenzyl ethylamine. This intermediate undergoes cyclization with glyoxal in the presence of an acid catalyst to form the imidazole ring. Finally, chlorination of the imidazole ring at the 2-position yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 2-amino-5-(4-chlorophenyl)-1-ethyl-1H-imidazole.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 2-chloro-5-(4-chlorophenyl)-1-ethyl-1,2-dihydro-1H-imidazole.
Scientific Research Applications
2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including infections and cancer.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA strands. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-ethyl-1H-imidazole: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
5-(4-Chlorophenyl)-1-ethyl-1H-imidazole:
2-Chloro-5-(4-methylphenyl)-1-ethyl-1H-imidazole: Substitution of the chlorine atom on the phenyl ring with a methyl group, altering its chemical behavior and biological activity.
Uniqueness
2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole is unique due to the presence of both chlorine atoms and the ethyl group, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted modifications and interactions, making it a valuable compound in research and industrial applications.
Biological Activity
2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of substituted phenyl derivatives with imidazole precursors under specific catalytic conditions. The structural features of this compound include:
- Chlorine Substituents : The presence of chlorine atoms at specific positions significantly influences its biological activity by enhancing lipophilicity and modulating receptor interactions.
- Imidazole Ring : The imidazole moiety serves as a pharmacophore, contributing to various biological effects such as antimicrobial and anticancer activities.
1. Antimicrobial Activity
Research indicates that compounds with imidazole structures exhibit notable antimicrobial properties. In particular:
- Antibacterial Activity : this compound has shown moderate antibacterial activity against several Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, although specific IC50 values for this compound were not detailed in the literature reviewed .
2. Antifungal Activity
The compound has also been evaluated for its antifungal properties:
- Candidiasis : In vitro studies showed that this compound exhibits moderate activity against Candida albicans, comparable to standard antifungal agents like itraconazole .
3. Anti-inflammatory Activity
Imidazole derivatives are widely recognized for their anti-inflammatory effects:
- Mechanism of Action : The compound's anti-inflammatory potential is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Molecular docking studies have indicated significant binding affinities to COX-2 receptors, suggesting a mechanism similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) .
4. Anticancer Activity
The anticancer properties of imidazole derivatives have been a focal point in recent research:
- Cell Line Studies : In vitro testing on various human cancer cell lines demonstrated that this compound can induce apoptosis in cancer cells. For instance, studies indicated that it inhibited cell proliferation in cervical and bladder cancer cell lines with IC50 values ranging from 2.87 µM to 3.06 µM, showing efficacy comparable to cisplatin .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to related imidazole compounds.
Activity Type | Activity Level | Reference Compound | IC50 Values (µM) |
---|---|---|---|
Antibacterial | Moderate | Ciprofloxacin | N/A |
Antifungal | Moderate | Itraconazole | N/A |
Anti-inflammatory | Significant | Diclofenac | N/A |
Anticancer | High | Cisplatin | 2.87 - 3.06 |
Case Studies
Several case studies highlight the therapeutic potential of imidazole derivatives, including:
- Cervical Cancer Study : A study involving the compound showed promising results in inhibiting growth in cervical cancer cell lines, emphasizing its potential as an anticancer agent.
- Inflammatory Disease Model : Animal models treated with imidazole derivatives demonstrated reduced inflammation markers, supporting their use in treating inflammatory diseases .
Properties
CAS No. |
1049118-52-6 |
---|---|
Molecular Formula |
C11H10Cl2N2 |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2-chloro-5-(4-chlorophenyl)-1-ethylimidazole |
InChI |
InChI=1S/C11H10Cl2N2/c1-2-15-10(7-14-11(15)13)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3 |
InChI Key |
XHENVLJERGUQBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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